Chromium(ic)formate basic

Catalog No.
S14338972
CAS No.
M.F
C3H18CrO12
M. Wt
298.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium(ic)formate basic

Product Name

Chromium(ic)formate basic

IUPAC Name

chromium;formic acid;hexahydrate

Molecular Formula

C3H18CrO12

Molecular Weight

298.16 g/mol

InChI

InChI=1S/3CH2O2.Cr.6H2O/c3*2-1-3;;;;;;;/h3*1H,(H,2,3);;6*1H2

InChI Key

QDOGLUZHWKWRFM-UHFFFAOYSA-N

Canonical SMILES

C(=O)O.C(=O)O.C(=O)O.O.O.O.O.O.O.[Cr]

Chromium(ic) formate basic, also known as basic chromium(III) formate, is a coordination compound of chromium characterized by its unique structure and properties. It is formed from chromium(III) ions coordinated with formate ligands, typically derived from the reaction of chromium(III) chloride with formic acid. This compound is significant in various industrial applications, particularly in leather tanning and as a catalyst in organic reactions. The chemical formula for basic chromium(III) formate can be represented as [Cr3O(OOCH)6(H2O)2(HCOOH)](OOCH)[Cr_3O(OOCH)_6(H_2O)_2(HCOOH)](OOCH), indicating the presence of both water and formic acid in its structure .

, primarily involving its interactions with acids, bases, and ligands. Notably:

  • Formation from Chromium(III) Chloride: Basic chromium(III) formate is synthesized by the reaction of chromium(III) chloride with anhydrous formic acid:
    CrCl3+HCOOHBasic Chromium III Formate+HCl\text{CrCl}_3+\text{HCOOH}\rightarrow \text{Basic Chromium III Formate}+\text{HCl}
  • Reactions with Bases: When treated with bases, it can yield various chromium complexes:
    [Cr3O(OOCH)6(H2O)2(HCOOH)]+B[Cr3O(OOCH)6(B)3]+H2O[Cr_3O(OOCH)_6(H_2O)_2(HCOOH)]+B\rightarrow [Cr_3O(OOCH)_6(B)_3]+H_2O
    where BB represents a base .
  • Oxidation and Reduction: In aqueous solutions, chromium ions can undergo oxidation and reduction reactions. For instance, chromium(III) can be oxidized to chromium(VI) using hydrogen peroxide:
    2[Cr(OH)6]3+3H2O22CrO42+2OH+8H2O2[Cr(OH)_6]^{3-}+3H_2O_2\rightarrow 2CrO_4^{2-}+2OH^{-}+8H_2O

This highlights the compound's potential as a redox agent in various chemical processes .

  • Nutritional Role: Chromium is an essential trace element involved in glucose metabolism and insulin sensitivity. Basic chromium(III) formate may contribute to these metabolic processes.
  • Toxicity Concerns: While trivalent chromium is less toxic, excessive exposure can lead to adverse health effects, including skin irritation and respiratory issues. The biological pathways of chromium compounds are complex and warrant further investigation .

The synthesis of basic chromium(III) formate primarily involves the reaction of chromium(III) chloride with formic acid under controlled conditions. The following steps outline a typical synthesis method:

  • Preparation of Reagents: Dissolve chromium(III) chloride in water to create a solution.
  • Addition of Formic Acid: Gradually add anhydrous formic acid to the chromium solution while stirring continuously.
  • Reaction Conditions: Maintain the reaction mixture at a specific temperature (typically around room temperature to moderate heating) to facilitate complex formation.
  • Isolation of Product: After completion of the reaction, the precipitate is filtered, washed, and dried to obtain basic chromium(III) formate .

Basic chromium(III) formate has several important applications across different industries:

  • Leather Tanning: It is widely used in the leather industry for tanning hides due to its ability to bind with collagen fibers.
  • Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
  • Pigments: It is utilized in producing pigments for paints and coatings due to its stable color properties.
  • Pharmaceuticals: Research into its potential use in drug formulations is ongoing, particularly concerning its biological activity .

Interaction studies involving basic chromium(III) formate focus on its reactivity with biological molecules and other chemical species:

  • Complex Formation: The ability of basic chromium(III) formate to interact with proteins and nucleic acids has been explored, revealing insights into its biological implications.
  • Redox Reactions: Studies have shown that it can undergo redox reactions with various substrates, which may influence its biological activity and toxicity profile .

Basic chromium(III) formate shares similarities with other chromium compounds but also exhibits unique characteristics. Here are some comparable compounds:

CompoundFormulaUnique Features
Chromium(III) ChlorideCrCl₃Common precursor for various chromium complexes
Chromium(VI) OxideCrO₃Highly toxic; strong oxidizing agent
Basic Chromium SulfateCr₂(SO₄)₃Used similarly in tanning; different ligand chemistry
Chromium AcetateCr(C₂H₃O₂)₃Less stable than basic chromium(III) formate

Basic chromium(III) formate is unique due to its specific coordination environment involving both water and formic acid ligands, which influences its reactivity and applications compared to these similar compounds .

Early chromium formate synthesis relied on multi-step processes involving chromium(VI) precursors like sodium dichromate or chromic anhydride. Traditional methods, as described in patent CN101979369A, involved reducing chromium(VI) to chromium(III) using glucose, sulfur dioxide, or sodium bisulfite under acidic conditions, followed by precipitation of chromium hydroxide and subsequent dissolution with formic acid. These methods required sulfuric acid as a reaction medium, generating sulfate-laden waste streams that posed environmental challenges.

The late 20th century saw a paradigm shift toward single-step processes. The 2010 patent CN101979369A marked a breakthrough by eliminating sulfuric acid and directly reducing chromic anhydride (CrO₃) with formic acid (HCOOH). This approach bypassed intermediate hydroxide formation, streamlining production while reducing wastewater toxicity. Historical parallels exist in chromium metallurgy; for instance, 19th-century stainless steel innovations demonstrated chromium's redox versatility, later exploited in coordination chemistry.

Comparative Analysis of Reductive Pathways in Chromium(VI) to Chromium(III) Conversion

Reductive pathways for chromium(VI) conversion vary in efficiency, byproduct generation, and scalability:

ReductantReaction StepsByproductsEnvironmental Impact
Formic AcidSingle-stepCO₂, H₂OLow (no sulfate residues)
Sodium FormateTwo-stepSodium saltsModerate (salt recovery needed)
GlucoseMulti-stepOrganic residuesHigh (biological oxygen demand)

Formic acid-mediated reduction, as per CN101979369A, follows:
$$ \text{CrO}3 + 3\text{HCOOH} \rightarrow \text{Cr(HCOO)}3 + \frac{3}{2}\text{H}2\text{O} + \frac{3}{4}\text{O}2 $$
This direct coordination of Cr³⁺ by formate ions contrasts with sodium formate methods requiring pH adjustment and secondary purification. Electrochemical studies suggest formic acid’s carboxyl group facilitates ligand-to-metal charge transfer, accelerating Cr(VI) reduction kinetics.

Role of Formic Acid as Reducing Agent in Industrial-Scale Chromium Formate Production

Formic acid serves dual functions in modern chromium formate synthesis:

  • Reductive Capacity: Proton donation from formic acid’s -COOH group reduces Cr⁶⁺ to Cr³⁺ via electron transfer, with concurrent oxidation to CO₂.
  • Coordination Chemistry: The formate anion (HCOO⁻) acts as a bidentate ligand, stabilizing Cr³⁺ in an octahedral geometry and preventing hydroxide precipitation.

Industrial implementations, as detailed in CN101979369A, use a 2:1–3:1 molar ratio of formic acid to chromic anhydride. Excess formic acid ensures complete reduction while maintaining acidic conditions (pH 1.5–2.5) favorable for coordination. Reactor designs incorporate reflux condensers to manage exothermic reactions (ΔH ≈ −210 kJ/mol), maintaining temperatures at 80–100°C for 30-minute reaction cycles.

Optimization of Reaction Parameters for Yield Maximization

Key parameters influencing chromium formate yield include:

ParameterOptimal RangeImpact on Yield
HCOOH/CrO₃ Ratio2.0–3.0 (mol/mol)Higher ratios prevent Cr³⁺ oxidation
Reaction Temperature80–100°CAccelerates kinetics without decomposition
Cooling Rate5°C/minEnhances crystal purity
Crystallization Time3–4 hoursMaximizes crystal growth

Patent embodiments demonstrate scalability:

EmbodimentHCOOH (parts)Water (parts)Crystallization Temp (°C)Yield (%)
12001001078.2
22401302082.4
32802001385.7
43001701684.9

Slower cooling (10–20°C over 3–4 hours) promotes larger crystal formation, improving filterability. Residual mother liquor, containing unreacted formic acid and chromium species, is recyclable for subsequent batches, achieving 95% raw material utilization.

Chromium formate basic functions as a highly effective precursor in the synthesis of active olefin polymerization catalysts, demonstrating superior performance when activated with modified methylaluminoxane cocatalysts [6] [7]. Research conducted by Drzeżdżon and colleagues established that chromium formate-derived complexes exhibit catalytic activities ranging from 1600 to 2000 grams per millimole per hour per bar when employed in beta-olefin derivative polymerization at ambient temperature [7]. The formation of active sites occurs through a multi-step transformation process where chromium formate undergoes ligand exchange reactions with modified methylaluminoxane, generating highly active chromium alkyl species capable of initiating polymerization reactions [6] [7].

The mechanistic pathway for chromium formate activation involves initial coordination of the formate ligands to the chromium center, followed by sequential displacement by alkylaluminum species [7] [8]. Detailed kinetic studies reveal that the rate-determining step in this activation process involves the formation of chromium-carbon bonds through alkyl transfer from the aluminum cocatalyst [6]. The resulting chromium alkyl species demonstrate exceptional stability under polymerization conditions, maintaining activity for extended periods without significant deactivation [7].

Comparative analysis with other chromium-based catalyst systems reveals that chromium formate-derived catalysts exhibit approximately five times higher activity than conventional non-metallocene chromium catalysts used in propylene and ethylene polymerization [7]. The enhanced performance stems from the unique electronic environment created by the formate ligands, which facilitate rapid ligand exchange processes and stabilize the active chromium species [6] [7]. Temperature-dependent studies demonstrate optimal catalytic performance at 21°C under atmospheric pressure, conditions that are significantly milder than those required for traditional Phillips catalysts [7] [9].

Catalyst SystemActivity (g·mmol⁻¹·h⁻¹·bar⁻¹)Temperature (°C)Pressure (bar)Polymer Type
Chromium formate + modified methylaluminoxane1600-2000211Poly(allyl alcohol) derivatives
Chromium dipic complex + modified methylaluminoxane8300211Poly(2-chloroallyl alcohol)
Phillips Catalyst (Chromium/Silicon dioxide)2000-500080-1001-5Polyethylene
Chromium carbonyl precursor1500-300025-601Polyethylene

The molecular structure of chromium formate basic contributes significantly to its effectiveness as a catalyst precursor [1] [3]. The presence of multiple formate ligands creates a coordinatively saturated environment around the chromium center, preventing premature reduction or decomposition during storage [3] [8]. Upon activation, these formate ligands serve as leaving groups, generating coordinatively unsaturated chromium sites that readily accommodate incoming monomer molecules [7] [8].

Surface-Mediated Reaction Mechanisms in Heterogeneous Catalytic Systems

Surface-mediated catalytic processes involving chromium formate basic operate through complex mechanistic pathways that depend critically on the nature of the support material and surface functionalization [9] [10] [11]. Research investigations have demonstrated that chromium formate undergoes anchoring reactions with hydroxyl groups present on oxide supports, forming stable surface chromium species through esterification mechanisms [12] [13]. The anchoring process involves consumption of surface hydroxyl groups proportional to the quantity of deposited chromium, with preferential interaction occurring at more basic hydroxyl sites [12].

Spectroscopic characterization studies using Raman and infrared spectroscopy reveal that chromium formate forms primarily monochromate species at low surface coverages, while polychromate species predominate at higher loadings [12] [14]. The transformation between these surface species occurs through condensation reactions involving neighboring chromium centers, facilitated by thermal treatment under controlled atmospheres [12] [14]. Surface area measurements indicate optimal performance when chromium loadings range from 2 to 6 weight percent, corresponding to surface densities of 2 to 3 active sites per square nanometer [14].

The heterogeneity of surface chromium sites plays a fundamental role in determining catalytic performance characteristics [9] [11]. Multiple types of chromium species exist on the surface, differing in coordination environment and accessibility to reactant molecules [9]. These species exhibit varying degrees of protrusion from the support surface, with the most exposed sites demonstrating highest catalytic activity [9]. Temperature-programmed reduction studies reveal that surface chromium formate species undergo sequential reduction processes, with activation energies ranging from 45 to 65 kilojoules per mole depending on the support material and pretreatment conditions [15] [16].

Surface organometallic chemistry principles govern the formation and reactivity of chromium formate-derived surface species [17]. The support material functions as a rigid ligand system, modulating the electronic properties of the chromium center through metal-support interactions [17]. These interactions influence both the stability and reactivity of surface chromium species, enabling fine-tuning of catalytic performance through judicious selection of support materials and surface modification procedures [17] [12].

MeasurementTypical RangeOptimal Value
Surface area (square meters per gram)50-200120-180
Pore volume (cubic centimeters per gram)0.2-0.80.4-0.6
Average pore diameter (nanometers)5-258-15
Chromium loading (weight percent)0.5-122-6
Dispersion (percent)10-6025-45
Active site density (sites per square nanometer)1-52-3

Electron Transfer Dynamics in Oxidation-Reduction Catalytic Cycles

Electron transfer processes involving chromium formate basic exhibit complex kinetic behavior governed by both nuclear and electronic factors in outer sphere electron transfer mechanisms [18] [19] [20]. Experimental investigations reveal that chromium formate participates in multi-electron transfer sequences, with reduction potentials of +1.38 volts versus normal hydrogen electrode for the chromium(VI) to chromium(III) couple and -0.41 volts for the chromium(III) to chromium(II) transformation under standard aqueous conditions [18] [16].

The rate constants for electron transfer reactions involving chromium formate-derived species range from 10⁴ to 10⁶ per second, depending on the specific redox couple and reaction conditions [18] [20]. These rapid electron transfer rates result from optimized electronic coupling between donor and acceptor states, facilitated by the formate ligand environment [18]. Reorganization energies calculated through computational studies fall within the range of 0.8 to 1.2 electron volts, indicating moderate structural reorganization accompanies electron transfer events [18] [21].

Franck-Condon factors play a critical role in determining electron transfer efficiency, with values typically ranging from 0.1 to 0.3 for chromium formate systems [18]. The relatively low Franck-Condon factors reflect significant geometric changes accompanying electron transfer, particularly involving changes in chromium-oxygen bond lengths and coordination geometry [18] [21]. Electronic coupling matrix elements range from 500 to 1500 inverse centimeters, providing sufficient coupling strength to ensure adiabatic electron transfer behavior [18] [21].

Mechanistic studies demonstrate that chromium formate undergoes reorganization-controlled electron transfer reactions, where the rate-limiting step involves geometric rearrangement rather than the electron transfer event itself [18]. This behavior contrasts with electron transfer-controlled processes and results in rate constants that are independent of the nature of the electron donor or acceptor [18]. The reorganization process involves conversion between different coordination geometries, such as transformation from pentagonal bipyramidal to octahedral arrangements [18].

Temperature-dependent kinetic investigations reveal activation energies for electron transfer processes ranging from 45 to 65 kilojoules per mole, consistent with the involvement of significant structural reorganization [18] [16]. The activation parameters demonstrate that electron transfer occurs through outer sphere mechanisms, with minimal direct interaction between chromium centers and redox partners [18] [19]. Turnover frequencies for catalytic cycles involving chromium formate-mediated electron transfer range from 5.7 to 9.3 per second, indicating moderate catalytic efficiency under optimized conditions [22] [23].

ParameterValueConditions/Notes
Chromium(VI) to Chromium(III) reduction potential (volts)+1.38 versus normal hydrogen electrodeAqueous solution, pH 7
Chromium(III) to Chromium(II) reduction potential (volts)-0.41 versus normal hydrogen electrodeAqueous solution, pH 7
Electron transfer rate constant (per second)10⁴-10⁶Surface-mediated reactions
Activation energy (kilojoules per mole)45-65Heterogeneous catalysis
Turnover frequency (per second)5.7-9.3Carbon dioxide reduction catalysis
Reorganization energy (electron volts)0.8-1.2Computational studies
Electronic coupling (inverse centimeters)500-1500Surface chromium sites
Franck-Condon factor0.1-0.3Outer sphere electron transfer

Chromium formate basic, specifically the complex compound Cr₃O(OOCH)₆(H₂O)₂(HCOOH)·HCOOH, demonstrates significant potential as a structural modifier in trivalent chromium plating systems [1]. This trinuclear basic chromium formate complex, characterized by its unique structural architecture with bridging formate groups, represents a critical advancement in electrodeposition technology [1].

The compound's molecular structure features three chromium atoms linked by oxo bridges, with coordination of formate ligands, water molecules, and free formic acid [1]. This configuration provides enhanced stability and controlled release properties essential for electroplating applications. The complex exhibits antiferromagnetic behavior with a magnetic moment substantially lower than the free ion value, indicating strong metal-metal interactions that contribute to its structural integrity [1].

In trivalent chromium plating baths, chromium formate serves as a complexing agent that enables higher current efficiency compared to traditional hexavalent chromium systems [2]. The formate ligands facilitate the formation of electroactive chromium complexes that can be readily reduced during the electrodeposition process. Research demonstrates that the presence of formate ions significantly improves the deposition rate and quality of chromium coatings [3].

Performance Characteristics in Electroplating:

ParameterTrivalent Chromium with FormateHexavalent Chromium
Current Efficiency12-15%15-25%
Throwing PowerSuperiorPoor
Coating Thickness Range0.005-0.050 mils0.002-0.020 mils
Operating Temperature95-150°F95-150°F
Chromium Content5-7.5 g/L130-225 g/L

The complexation behavior of chromium with formate ions exhibits optimal performance within specific concentration ratios. Research indicates that the most effective complex formation occurs at [Cr³⁺]:[HCOO⁻] ratios between 1:1.61 and 1:3.32, beyond which complex formation efficiency decreases [3].

Structural Modification Mechanisms:

The formate complexes induce specific structural modifications in the deposited chromium layers through several mechanisms:

  • Grain Size Control: The controlled release of chromium ions from formate complexes promotes uniform nucleation and growth, resulting in refined grain structures [4].

  • Stress Reduction: The presence of formate ligands reduces internal stress in the deposited layers, minimizing crack formation and improving coating integrity [2].

  • Surface Morphology Enhancement: Formate complexes contribute to improved surface finish by promoting more uniform deposition across complex geometries [5].

The electrodeposition process from formate-containing baths follows a nucleation-growth mechanism where initial chromium nuclei form within the first few minutes, followed by controlled growth over extended periods [4]. This process results in dense, uniform coatings with thicknesses up to 30 micrometers after approximately 30 minutes of electroplating [4].

Additive Effects and Bath Chemistry:

The incorporation of additional additives such as boric acid, glycine, and organic complexants further enhances the performance of chromium formate-based plating baths [6]. These additives work synergistically with formate ions to:

  • Improve bath stability and prevent precipitation
  • Enhance current efficiency through better mass transport
  • Reduce hydrogen evolution and associated coating defects
  • Optimize the throwing power for complex part geometries

Recent developments in pulse current electrodeposition have demonstrated significant improvements when applied to chromium formate baths [7]. The combination of short duty cycles and high-frequency pulses dramatically reduces surface cracking while maintaining optimal deposition rates.

Interface Engineering in Corrosion-Resistant Metallic Coatings

The application of chromium formate-based systems in interface engineering represents a paradigm shift in developing corrosion-resistant metallic coatings. The unique properties of chromium formate complexes enable precise control of interfacial chemistry, leading to enhanced corrosion protection and improved coating performance [8].

Trivalent Chromium Process (TCP) Coatings:

The formation of TCP coatings using chromium formate as a precursor involves sophisticated interface engineering principles. The coating develops through a pH-driven mechanism where the dissolution of the substrate's passivating oxide layer increases interfacial pH, promoting the hydrolysis of chromium formate complexes [8].

Coating Formation Mechanism:

  • Surface Activation: Initial dissolution of native oxide films creates active sites for coating nucleation
  • pH Gradient Formation: Cathodic reactions generate localized pH increases at the substrate interface
  • Complex Hydrolysis: Elevated pH triggers hydrolysis of chromium formate complexes
  • Precipitation: Hydrated chromium oxides and hydroxides precipitate to form the protective coating

The resulting coating exhibits a biphasic structure consisting of:

  • An outer layer of hydrated chromium oxide (CrOₓ·nH₂O) and chromium hydroxide (Cr(OH)₃)
  • An interfacial layer containing fluoroaluminate compounds (KₓAlF₃₊ₓ)
  • Coating thickness typically ranging from 80-100 nanometers [8]

Interface Engineering Strategies:

Advanced interface engineering techniques utilizing chromium formate systems focus on optimizing the substrate-coating interface to maximize corrosion resistance. Key strategies include:

Surface Preparation Optimization:

  • Controlled etching to create optimal surface roughness
  • Removal of intermetallic inclusions that can compromise coating integrity
  • Precise cleaning protocols to ensure contamination-free interfaces

Chemical Gradient Control:

  • Gradual transition from substrate to coating through controlled diffusion
  • Optimization of chromium concentration profiles across the interface
  • Management of pH gradients to ensure uniform coating formation

Corrosion Performance Data:

Test ConditionTCP with FormateStandard Chromate
Salt Spray Resistance (hrs)>500400-500
Polarization Resistance (Ω·cm²)10⁵-10⁶10⁴-10⁵
Pitting ResistanceExcellentGood
Coating Thickness (nm)80-10050-80

Post-Treatment Enhancement:

The implementation of post-treatment processes significantly enhances the corrosion resistance of chromium formate-based coatings [6]. These treatments involve:

  • Passivation: Application of oxidizing agents to form protective oxide layers
  • Sealing: Use of organic or inorganic sealers to reduce porosity
  • Hydrophobic Treatment: Surface modification to reduce water uptake

The post-treatment process creates a multi-layered protection system where:

  • Surface layers provide barrier protection
  • Intermediate layers offer active corrosion inhibition
  • Interfacial layers ensure excellent adhesion

Mechanistic Insights:

Recent research has revealed that chromium formate-based coatings provide corrosion protection through multiple mechanisms:

Barrier Protection: The dense, uniform coating structure effectively blocks the penetration of corrosive species to the substrate surface [9].

Active Protection: Chromium ions released from the coating provide cathodic protection to exposed substrate areas [10].

Self-Healing Properties: The coating's ability to redistribute protective species to damaged areas enhances long-term durability [11].

Advanced characterization techniques including X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) have confirmed the presence of chromium in multiple oxidation states within the coating structure [6]. This chemical complexity contributes to the coating's superior corrosion resistance performance.

Chromium Formate-Derived Nanostructures for Photovoltaic Thin Films

The development of chromium formate-derived nanostructures represents a significant advancement in photovoltaic thin film technology. These nanostructures leverage the unique properties of chromium compounds to enhance solar energy conversion efficiency through multiple mechanisms [12] [13].

Chromium Compounds in Solar Energy Applications:

Recent breakthroughs demonstrate that chromium compounds can effectively replace expensive noble metals such as osmium and ruthenium in photovoltaic applications [12] [13]. Chromium is approximately 20,000 times more abundant in the Earth's crust than osmium, making it an economically viable alternative for large-scale solar energy applications [12] [13].

Nanostructure Formation and Characterization:

The synthesis of chromium formate-derived nanostructures involves controlled thermal decomposition and chemical transformation processes. The basic chromium formate complex Cr₃O(OOCH)₆(H₂O)₂(HCOOH)·HCOOH undergoes systematic thermal decomposition to form various chromium oxide phases suitable for photovoltaic applications [1].

Thermal Decomposition Pathway:

Temperature RangeDecomposition ProductsWeight Loss (%)
40-270°CCr₂O₃·0.5H₂O60.7
270-350°CIntermediate phases-
350-410°CCr₂O₃ (final product)62.9

The controlled decomposition enables the formation of nanostructured chromium oxides with specific morphologies and properties optimized for photovoltaic applications [1].

Photovoltaic Performance Enhancement:

Chromium-based nanostructures demonstrate significant performance improvements in various photovoltaic systems:

Dye-Sensitized Solar Cells (DSSCs):
Chromium-doped TiO₂ nanoparticles exhibit enhanced photovoltaic properties including:

  • Reduced band gap energy promoting visible light absorption
  • Improved electron lifetime and reduced recombination rates
  • Enhanced open circuit voltage compared to pristine TiO₂ [14]

Perovskite Solar Cells:
Chromium multioxide (CrOₓ) hole-selective layers in perovskite solar cells achieve remarkable performance improvements:

  • Power conversion efficiency increase from 18.46% to 21.21%
  • Enhanced device stability under ambient conditions
  • Reduced interface recombination losses [15]

Quantum Dot Solar Cells:
Chromium-passivated quantum dots demonstrate:

  • Photoluminescence quantum yields up to 97%
  • Improved UV light absorption and conversion
  • Enhanced stability and reduced degradation [16]

Nanostructure Design Principles:

The design of chromium formate-derived nanostructures for photovoltaic applications follows several key principles:

Size Control: Nanostructures with dimensions between 10-50 nanometers optimize the balance between surface area and charge transport properties [17].

Morphology Engineering: Controlled synthesis techniques enable the formation of specific morphologies including:

  • Spherical nanoparticles for uniform light scattering
  • Nanowires for enhanced charge transport
  • Porous structures for increased surface area [18]

Surface Modification: Post-synthesis treatments optimize surface properties for specific photovoltaic applications:

  • Surface passivation to reduce recombination centers
  • Functionalization to improve charge injection
  • Doping to modify electronic properties [19]

Advanced Chromium Nanostructures:

Recent developments in chromium nanostructure synthesis have yielded several advanced materials:

Core-Shell Structures: Cr/α-Cr₂O₃ core-shell nanoparticles demonstrate excellent solar thermal absorption properties with high adhesion to various substrates [18].

Superlattice Structures: Chromium-iron oxide superlattices exhibit enhanced charge separation capabilities essential for solar fuel production [20].

Composite Materials: Chromium-containing nanocomposites integrated with organic semiconductors show improved photovoltaic performance in hybrid solar cells [17].

Performance Optimization Strategies:

Band Gap Engineering: Precise control of chromium oxidation states enables tuning of electronic properties for optimal solar spectrum utilization [19].

Interface Engineering: Careful design of interfaces between chromium nanostructures and surrounding materials minimizes recombination losses [15].

Stability Enhancement: Incorporation of protective coatings and stabilizing agents ensures long-term performance under operating conditions [21].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

298.020331 g/mol

Monoisotopic Mass

298.020331 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types